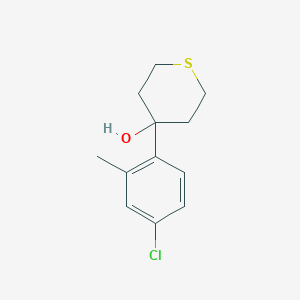

4-(4-Chloro-2-methylphenyl)thian-4-ol

Description

4-(4-Chloro-2-methylphenyl)thian-4-ol (CAS: 1176626-36-0) is a halogenated aromatic compound characterized by a thiane (a six-membered sulfur-containing heterocycle) substituted with a hydroxyl group at the 4-position and a 4-chloro-2-methylphenyl group. This compound was listed as a discontinued product in commercial catalogs, though specific applications remain unclear . Its structural features—a chloro-methylphenyl substituent and a hydroxylated thiane core—distinguish it from related derivatives, which often exhibit diverse biological activities or industrial uses.

Properties

IUPAC Name |

4-(4-chloro-2-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVNYNRZCFAORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of protective groups, halogenated hydrocarbons, and catalysts to facilitate the reaction. For example, a preparation method might include the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” typically involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards. The use of advanced technologies and equipment is essential to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Halogenated hydrocarbons and catalysts are typically used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “4-(4-Chloro-2-methylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Thiazole Derivatives

A structurally related thiazole-5-carboxamide derivative bearing a 4-chloro-2-methylphenyl amido group demonstrated 48% anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Unlike 4-(4-Chloro-2-methylphenyl)thian-4-ol, this compound features a thiazole ring instead of a thiane, highlighting how heterocyclic core modifications influence bioactivity.

Triazole-Thiadiazole Hybrids

Schiff base derivatives incorporating a 4-chloro-2-methylphenyl group, such as 5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol, exhibited anti-hyperglycemic activity via α-glucosidase inhibition.

Oxazol-4(3H)-one Derivatives

Key Structural Differences

| Compound Type | Core Structure | Key Functional Groups | Primary Application |

|---|---|---|---|

| 4-(4-Chloro-2-methylphenyl)thian-4-ol | Thiane (C5SH) | -OH, 4-chloro-2-methylphenyl | Discontinued (unknown use) |

| Thiazole-5-carboxamide | Thiazole | Amido, trifluoromethyl, chlorophenyl | Anticancer agents |

| Triazole-Thiadiazole | Triazole/Thiadiazole | Schiff base, thiol | Anti-hyperglycemic agents |

| Oxazol-4(3H)-one | Oxazolone | Methoxyphenyl, oxazolone | Synthetic intermediate |

Industrial and Cosmetic Analogues

Azo-Based Colorants

Several cosmetic colorants share the 4-chloro-2-methylphenyl moiety. For example, CI 12420 (CAS: 6471-51-8) is an azo dye with the IUPAC name N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.

Sulfonamide Derivatives

Functional Comparison

| Compound Type | Core Structure | Key Functional Groups | Industrial Use |

|---|---|---|---|

| 4-(4-Chloro-2-methylphenyl)thian-4-ol | Thiane | -OH, chloro-methylphenyl | Discontinued |

| CI 12420 (Azo dye) | Naphthalene-carboxamide | Azo, hydroxynaphthalene | Cosmetic colorant (restricted) |

| Sulfonamide derivative | Benzenesulfonamide | Pyridinyloxy, trifluoromethyl | Pesticide/drug candidate |

Toxicological and Regulatory Considerations

Chlordimeform (CAS: 6164-98-3)

This banned pesticide contains a methanimidamide core linked to a 4-chloro-2-methylphenyl group. It was prohibited due to carcinogenicity and high dermal/lung absorption risks .

4-Chloro-ortho-toluidine (CAS: 95-69-2)

A simpler aromatic amine, 4-chloro-2-methylaniline, is a known urinary bladder carcinogen. Its structural simplicity contrasts with the thianol derivative but emphasizes the role of the chloro-methylphenyl group in toxicity .

Regulatory Status

| Compound | Regulatory Status | Key Concerns |

|---|---|---|

| 4-(4-Chloro-2-methylphenyl)thian-4-ol | Discontinued | Unknown (likely safety/efficacy) |

| Chlordimeform | Banned globally | Carcinogenicity |

| 4-Chloro-ortho-toluidine | Restricted | Bladder cancer risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.